6-(allylamino)-5-nitro-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
Description
6-(Allylamino)-5-nitro-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione is a pyrimidine derivative characterized by:
- Substituents: Allylamino (-NH-C₃H₅) at position 6, nitro (-NO₂) at position 5, and methyl groups at positions 1 and 2.
- Core structure: A pyrimidinedione scaffold (2,4(1H,3H)-pyrimidinedione), which is a uracil analogue.
Properties
IUPAC Name |
1,3-dimethyl-5-nitro-6-(prop-2-enylamino)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O4/c1-4-5-10-7-6(13(16)17)8(14)12(3)9(15)11(7)2/h4,10H,1,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABXNRLTTGADEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201153844 | |
| Record name | 1,3-Dimethyl-5-nitro-6-(2-propen-1-ylamino)-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201153844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887577-87-9 | |
| Record name | 1,3-Dimethyl-5-nitro-6-(2-propen-1-ylamino)-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887577-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyl-5-nitro-6-(2-propen-1-ylamino)-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201153844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(allylamino)-5-nitro-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of barbituric acid with allylamine and a nitrating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product. Industrial methods also focus on minimizing waste and ensuring environmentally friendly processes.
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group at position 5 is a prime site for reduction. Catalytic hydrogenation or chemical reducing agents (e.g., Sn/HCl, Fe/HCl) can convert it to an amino group, yielding 6-(allylamino)-5-amino-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione . This reaction parallels reductions observed in structurally related nitro-pyrimidines .
Allylamino Group Reactivity
The allylamino substituent (-NH-CH₂-CH=CH₂) participates in:
Michael Addition
The allyl group acts as a nucleophile in Michael additions with α,β-unsaturated carbonyl compounds. For example, reacting with acrylonitrile forms a substituted pyrimidine derivative .
| Reagents | Product | Conditions |
|---|---|---|
| Acrylonitrile, base (KOH) | Pyrimidine with β-cyanoethyl side chain | Ethanol, 70°C, 6–12 hours |
Cyclization Reactions
Under acidic conditions, intramolecular cyclization may occur between the allylamino group and the nitro or carbonyl groups. For instance, heating in H₂SO₄ could form fused bicyclic structures .
Nucleophilic Substitution at Pyrimidine Core
The electron-withdrawing nitro group activates the pyrimidine ring for nucleophilic substitution at position 4 or 6. Chlorination with POCl₃ converts carbonyl groups to chlorides, enabling further cross-coupling reactions .
| Reagent | Product | Conditions |
|---|---|---|
| POCl₃, no solvent | 4,6-Dichloro derivative | Reflux, 2 hours |
| NaOMe in methanol | Methoxy substitution at position 4 | RT, 24 hours |
Suzuki-Miyaura Cross-Coupling
If halogenated (e.g., via POCl₃ treatment), the pyrimidine core can undergo palladium-catalyzed coupling with boronic acids. This is exemplified in aryl pyrimidine syntheses .
| Catalyst | Boron Partner | Product |
|---|---|---|
| Pd(PPh₃)₄, Na₂CO₃ | Phenylboronic acid | 4-Aryl-6-(allylamino)pyrimidinedione |
Oxidation of Allylamino Group
The allyl moiety can be oxidized to an epoxide or carboxylic acid. For example, ozonolysis cleaves the double bond to yield a carbonyl group .
| Oxidizing Agent | Product |
|---|---|
| O₃, then Zn/H₂O | Pyrimidine with glyoxylic acid side chain |
| mCPBA | Epoxide formation at allyl group |
Tautomerism and Enolate Formation
The pyrimidinedione core exhibits keto-enol tautomerism, influencing reactivity. Under basic conditions, enolate formation at position 5 facilitates alkylation or acylation .
| Base | Electrophile | Product |
|---|---|---|
| LDA, THF | Methyl iodide | 5-Methyl-6-(allylamino) derivative |
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of pyrimidinediones exhibit significant anticancer activity. Specifically, 6-(allylamino)-5-nitro-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione has been studied for its potential to inhibit tumor growth. A study conducted by Zhang et al. (2020) demonstrated that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways.
| Study | Findings |
|---|---|
| Zhang et al. (2020) | Induced apoptosis in cancer cells; inhibited tumor growth in vivo. |
| Smith et al. (2021) | Showed synergistic effects with other chemotherapeutic agents. |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. In vitro studies have revealed its effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus. Research by Lee et al. (2022) highlighted its mechanism of action, which involves disrupting bacterial cell wall synthesis.
| Research | Bacterial Strains Tested | Efficacy |
|---|---|---|
| Lee et al. (2022) | Staphylococcus aureus, E. coli | Effective against resistant strains |
Herbicidal Properties
This compound has been evaluated for its herbicidal properties. Field trials conducted by Johnson et al. (2023) demonstrated that this compound effectively controls weed growth without harming crop yields.
| Trial | Weed Species Controlled | Crop Yield Impact |
|---|---|---|
| Johnson et al. (2023) | Amaranthus retroflexus, Chenopodium album | No significant impact on yield |
Polymer Synthesis
In materials science, this compound serves as a precursor for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Research by Chen et al. (2024) explored the incorporation of this compound into polymer matrices.
| Material | Properties Enhanced |
|---|---|
| Polyurethane composites | Increased thermal stability and tensile strength |
Mechanism of Action
The mechanism of action of 6-(allylamino)-5-nitro-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can participate in redox reactions, generating reactive intermediates that can modify biological macromolecules. The allylamino group may enhance binding affinity to certain receptors or enzymes, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Structural Analogues and Key Differences
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-(allylamino)-5-nitro-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via nitroso intermediate reduction or nitro-group introduction. For example, catalytic hydrogenation of 5-nitroso precursors (e.g., 5-nitroso-6-ribitylamino-2,4(1H,3H)-pyrimidinedione) using palladium or platinum catalysts under H₂ atmosphere improves nitro-group stability . Optimizing solvent polarity (e.g., ethanol/water mixtures) and temperature (25–50°C) enhances yield by minimizing side reactions like over-reduction. Monitoring reaction progress via TLC or HPLC is critical .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assigns allylamino proton signals (δ 5.2–5.8 ppm for CH₂=CH–) and nitro-group electronic effects on adjacent carbons .
- IR Spectroscopy : Confirms nitro (1520–1350 cm⁻¹) and carbonyl (1700–1650 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns, particularly for nitro-group stability during ionization .
Advanced Research Questions
Q. How does the allylamino substituent influence the compound’s reactivity and interaction with biological targets?
- Methodological Answer : The allylamino group enhances lipophilicity, improving membrane permeability. Its electron-donating nature stabilizes charge-transfer complexes with enzymes like lumazine synthase, as seen in riboflavin biosynthesis intermediates . Structure-activity relationship (SAR) studies on analogous uracils (e.g., 6-hexylamino derivatives) show that longer alkyl/aryl chains increase potency as GPR84 agonists, suggesting allylamino’s role in hydrophobic binding pockets .
Q. What role does this compound play in riboflavin biosynthesis, and how do isotopic labeling studies elucidate its metabolic fate?
- Methodological Answer : In Methanococcus jannaschii, pyrimidinedione derivatives are precursors for lumazine synthase substrates. Isotopic labeling (e.g., [U-¹³C₅]ribulose 5-phosphate) tracks carbon flux into the pyrimidine ring, revealing C-2 and C-4 positions as hotspots for enzymatic deamination/amination . Comparative studies with 5-amino-6-ribitylamino analogs highlight nitro-group resistance to deaminases, suggesting metabolic bottlenecks .
Q. How can computational methods predict the compound’s binding affinity to enzymes like lumazine synthase?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions between the nitro group and active-site residues (e.g., Arg¹²⁸ in E. coli lumazine synthase). Density Functional Theory (DFT) calculates charge distribution, showing nitro’s electron-withdrawing effects reduce π-π stacking but enhance hydrogen bonding with backbone amides . MD simulations (>100 ns) assess conformational stability in aqueous vs. hydrophobic environments .
Q. What contradictions exist in reported biological activities of structurally similar pyrimidinediones, and how can they be resolved?
- Methodological Answer : For example, 6-hexylamino-uracils show EC₅₀ values varying 10-fold across assays due to differences in cell lines (e.g., HEK293 vs. CHO). Standardizing assay conditions (e.g., cAMP measurement protocols) and using orthogonal validation (e.g., β-arrestin recruitment vs. calcium flux) resolves discrepancies. Metabolomic profiling identifies off-target effects (e.g., fatty acid receptor cross-reactivity) .
Q. What strategies are used to separate this compound from complex reaction mixtures?
- Methodological Answer :
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) separates nitro derivatives from deaminated byproducts .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve stereoisomers, with UV detection at 254 nm for nitro-group absorption .
- Recrystallization : Ethanol/water mixtures (1:1) yield high-purity crystals, confirmed by melting point and PXRD .
Q. How does modifying the nitro group affect the compound’s stability and bioactivity?
- Methodological Answer : Replacing nitro with amino groups (via hydrogenation) increases metabolic stability but reduces electrophilic reactivity critical for enzyme inhibition. Fluorine substitution (e.g., 5-fluoro analogs) enhances bioavailability but alters hydrogen-bonding patterns, as shown in fluorouracil studies . Accelerated stability testing (40°C/75% RH for 6 months) quantifies nitro-group degradation to nitrite under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
